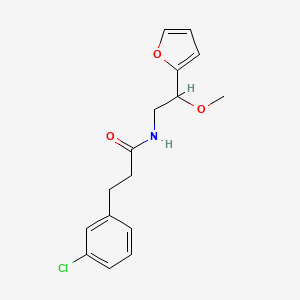
3-(3-chlorophenyl)-N-(2-(furan-2-yl)-2-methoxyethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule with a chlorophenyl group, a furanyl group, and a propanamide group . It’s likely that this compound has applications in organic chemistry or medicinal chemistry, given the presence of these functional groups.
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its functional groups. The chlorophenyl, furanyl, and propanamide groups would all contribute to the overall structure .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the reactivity of its functional groups. For example, the furanyl group might undergo reactions with electrophiles, and the propanamide group might participate in reactions with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chlorophenyl group might increase its lipophilicity, while the presence of the propanamide group might allow it to form hydrogen bonds .Scientific Research Applications
Organosilicon Synthesis of Isocyanates
In the field of organosilicon chemistry, a study by Lebedev et al. (2006) demonstrates the synthesis of isocyanates involving silylation of starting amines, which could be relevant for the manipulation of compounds similar to 3-(3-chlorophenyl)-N-(2-(furan-2-yl)-2-methoxyethyl)propanamide. This process, involving hexamethyldisilazane or chlorotrimethylsilane, followed by phosgenation, represents a method for the synthesis of isocyanates of the furan series, among others. This study highlights the potential for creating derivatives of such compounds for various applications in material science and organic synthesis (Lebedev et al., 2006).
Crystal Structures and Intermolecular Interactions
Bats, Frost, and Hashmi (2001) investigated the crystal structures of compounds with molecular frameworks that share features with 3-(3-chlorophenyl)-N-(2-(furan-2-yl)-2-methoxyethyl)propanamide, specifically focusing on the intermolecular interactions. Their work on isomorphous benzenesulfonamide crystal structures determined by intermolecular C-H...O, C-H...π, and C-H...Cl interactions underlines the significance of structural and electronic factors in the design of new compounds with potential applications in materials science and pharmacology (Bats, Frost, & Hashmi, 2001).
Anticancer and Antiadipogenic Activity
A study on Danshen methoxybenzo[b]furan derivatives by Sung et al. (2010) explores the biological activities of compounds structurally related to 3-(3-chlorophenyl)-N-(2-(furan-2-yl)-2-methoxyethyl)propanamide. Their research identifies derivatives capable of inhibiting adipocyte differentiation and the production of inflammatory adipokines, suggesting a potential for therapeutic applications in obesity and metabolic diseases. Moreover, these findings open avenues for investigating anticancer and anti-inflammatory properties of similar furan-based compounds (Sung et al., 2010).
Environmental and Herbicidal Applications
Perera et al. (1999) examined the environmental behavior of propanil N-(3,4-dichlorophenyl)propanamide, a compound with structural similarities to the subject chemical, focusing on its movement and retention in a paddy-riverine wetland system. Their findings contribute to understanding the environmental impact and potential applications of such compounds in agricultural settings, including herbicidal efficacy and environmental degradation pathways (Perera et al., 1999).
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-(3-chlorophenyl)-N-[2-(furan-2-yl)-2-methoxyethyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO3/c1-20-15(14-6-3-9-21-14)11-18-16(19)8-7-12-4-2-5-13(17)10-12/h2-6,9-10,15H,7-8,11H2,1H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHRXKEZBGZNFQA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)CCC1=CC(=CC=C1)Cl)C2=CC=CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2415560.png)
![N-(1,3-Benzodioxol-5-ylmethyl)-N'-[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]oxamide](/img/structure/B2415562.png)
![1-(4-((3-Bromophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone](/img/structure/B2415563.png)
![7-{6-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-oxohexyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/no-structure.png)
![N-[9-(thiophen-2-ylmethyl)-9-azabicyclo[3.3.1]nonan-3-ylidene]hydroxylamine](/img/structure/B2415565.png)
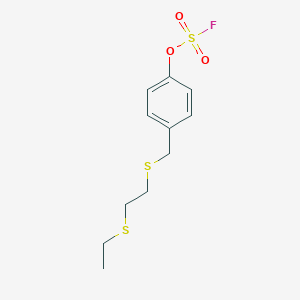
![1-[4-(benzyloxy)phenyl]-2-methyl-1H-benzimidazole-5-carboxylic acid](/img/structure/B2415568.png)
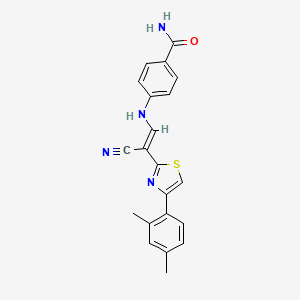
![7-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4-amine](/img/structure/B2415570.png)

![(Z)-methyl 2-(3-oxo-1-(4-oxo-3-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-5-ylidene)methyl)-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazin-2-yl)acetate](/img/structure/B2415575.png)
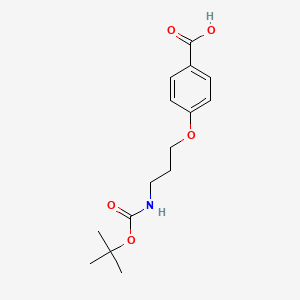
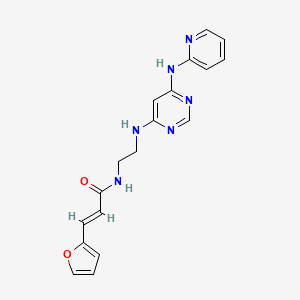
![2-[[3-[(Z)-3-amino-2-cyano-3-oxoprop-1-enyl]phenoxy]methyl]benzoic acid](/img/structure/B2415581.png)